4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine
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Overview
Description
“4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine” is a compound that contains a pyrazole scaffold . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of pyrazole compounds, including “this compound”, is characterized by a five-membered heterocyclic aromatic ring molecule with two nitrogen atoms at positions 1- and 2- and three carbon atoms .Scientific Research Applications
Synthesis and Chemical Properties
- One-Pot Synthesis Techniques : 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)phthalazin-1-amine derivatives have been synthesized through one-pot, multi-component synthesis techniques, demonstrating efficient and simple methods for creating these compounds (Torkian, Dabiri, Salehi, & Bararjanian, 2011). Similarly, a method combining click-multicomponent reactions for synthesizing triazol-4-ylmethyl derivatives has been developed (Dabiri, MaGee, Salehi, Torkian, Fakharian, & Donahue, 2014).
Bioactive Properties and Potential Applications
- Antitumor, Antifungal, and Antibacterial Activities : Research has demonstrated that pyrazole derivatives, including those related to this compound, possess significant antitumor, antifungal, and antibacterial activities. These compounds have been characterized and their crystal structures analyzed, highlighting their potential in medicinal chemistry (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Chemiluminescence and Analytical Chemistry Applications
- Chemiluminescence Derivatization Agent : Derivatives of this compound have been used as chemiluminescence derivatization agents in liquid chromatography, indicating their utility in sensitive analytical methods for detecting amines (Yoshida, Nakao, Matsuo, Nohta, & Yamaguchi, 2001).
Catalysts in Organic Synthesis
- Use in Catalysis : This chemical has been involved in the synthesis of novel pyrazolo[1,2-b]phthalazine-2-carboxylate derivatives, using acidic ionic liquids as catalysts. These methods emphasize environmentally friendly catalysts and high-yield product synthesis (Pouramiri, Ghahramani Far, & Zahedifar, 2018).
Antimicrobial and Antitubercular Applications
- Potential Antimicrobial Agents : The synthesis of pyrazolo[1,2-b]phthalazine derivatives has shown promising results in terms of antimicrobial and antituberculosis activities, indicating potential applications in the development of new antimicrobial drugs (Deohate & Mulani, 2020).
Mechanism of Action
Target of Action
Similar compounds with a pyrazole moiety have been reported to have diverse pharmacological effects . For instance, some pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a compound with a similar pyrazole moiety, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner.
Biochemical Pathways
Compounds with a similar pyrazole moiety have been reported to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Compounds with a similar pyrazole moiety have been reported to have potent antileishmanial and antimalarial activities .
Properties
IUPAC Name |
4-methyl-N-(1-methylpyrazol-4-yl)phthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-9-11-5-3-4-6-12(11)13(17-16-9)15-10-7-14-18(2)8-10/h3-8H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTJXORIFZDYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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